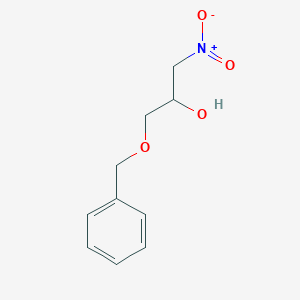
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two 5-methoxy-2,1-phenylene units, each of which is further bonded to a hydrogen sulfate group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) typically involves the reaction of 5-methoxy-2,1-phenylene derivatives with a carbonyl source under specific conditions. One common method includes the use of a carbonyl chloride derivative, which reacts with the phenylene units in the presence of a suitable base to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups replacing the hydrogen sulfate units.
科学研究应用
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, while the hydrogen sulfate groups can engage in ionic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
5-Methoxy-2,1-phenylene derivatives: These compounds share the phenylene core but differ in the functional groups attached.
Carbonyl-containing compounds: Compounds with similar carbonyl groups but different substituents.
Hydrogen sulfate derivatives: Compounds with hydrogen sulfate groups attached to different aromatic or aliphatic cores.
Uniqueness
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both carbonyl and hydrogen sulfate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
属性
CAS 编号 |
399030-97-8 |
|---|---|
分子式 |
C15H14O11S2 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
[5-methoxy-2-(4-methoxy-2-sulfooxybenzoyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H14O11S2/c1-23-9-3-5-11(13(7-9)25-27(17,18)19)15(16)12-6-4-10(24-2)8-14(12)26-28(20,21)22/h3-8H,1-2H3,(H,17,18,19)(H,20,21,22) |
InChI 键 |
YQWLVNZLLCCPSN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OS(=O)(=O)O)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


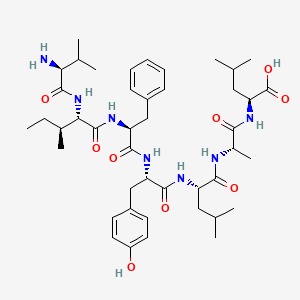
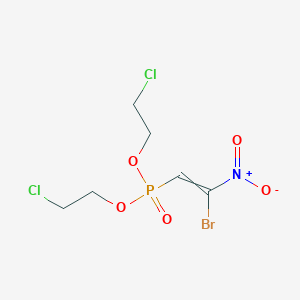

![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
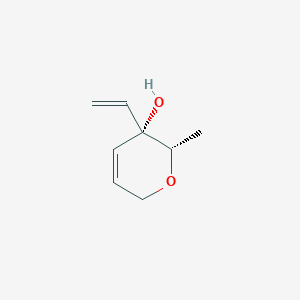
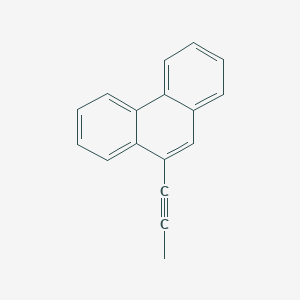
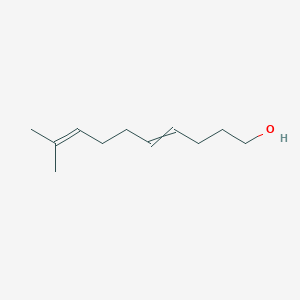

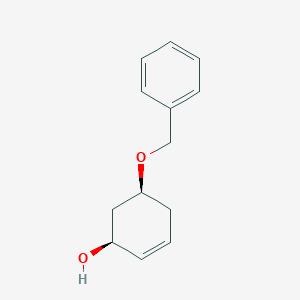
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

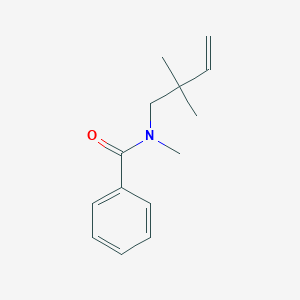
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
